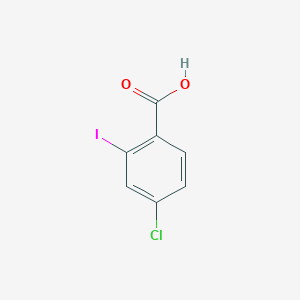

4-Chloro-2-iodobenzoic acid

描述

4-Chloro-2-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is known for its electron-deficient nature due to the presence of halogen substituents, making it a valuable intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-chlorobenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction proceeds as follows:

C7H4ClCOOH+I2+KIO3→C7H4ClIO2+KI+H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

化学反应分析

Nucleophilic Aromatic Substitution

The iodine atom at the ortho position serves as an excellent leaving group, enabling nucleophilic substitution under specific conditions.

Key Reaction Example:

Replacement of Iodine with Amine Groups

4-Chloro-2-iodobenzoic acid reacts with primary amines (e.g., benzylamine) in the presence of a copper catalyst (CuI) and a base (KCO) at 80–100°C to yield 4-chloro-2-aminobenzoic acid derivatives .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | CuI, KCO, DMF, 100°C | 4-Chloro-2-(benzylamino)benzoic acid | 65% |

The reaction proceeds via a copper-mediated Ullmann coupling mechanism, where the iodide is displaced by the nucleophile. The electron-withdrawing carboxylic acid group at the para position enhances the electrophilicity of the iodine-bearing carbon .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the iodine substituent.

Suzuki-Miyaura Coupling

In the presence of Pd(PPh) and a boronic acid, the iodine atom is replaced by aryl or alkyl groups:

| Boronic Acid | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh), KCO | 4-Chloro-2-phenylbenzoic acid | 78% |

This reaction is critical for synthesizing biaryl structures used in drug intermediates .

Cyclization Reactions

The compound undergoes cyclization to form heterocyclic frameworks.

Formation of Isocoumarins

When reacted with ynamides under basic conditions, this compound forms 3,4-disubstituted isocoumarins through a tandem substitution-cyclization process :

| Ynamide | Base | Product | Yield | Reference |

|---|---|---|---|---|

| N-Ethylpropiolamide | CsCO | 3-Chloro-4-(ethylamino)isocoumarin | 72% |

The reaction exploits the electrophilicity of the iodine atom and the directing effect of the carboxylic acid group.

Electrophilic Aromatic Substitution

The chlorine substituent directs electrophiles to the meta position, enabling further functionalization.

Nitration

In a mixture of HNO and HSO, nitration occurs at the meta position relative to the chlorine atom :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 65% HNO, 0°C | 4-Chloro-2-iodo-5-nitrobenzoic acid | 58% |

The iodine atom remains intact under these conditions due to its lower reactivity compared to chlorine .

Decarboxylation and Functionalization

The carboxylic acid group can be removed or modified under high-temperature or catalytic conditions.

Decarboxylation to 1-Chloro-3-iodobenzene

Heating with Cu powder in quinoline at 200°C results in decarboxylation :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Cu, quinoline, 200°C | 1-Chloro-3-iodobenzene | 85% |

This reaction is utilized to generate simpler halogenated aromatics for further synthesis .

Acid-Derivative Formation

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reaction with methanol in the presence of HSO yields methyl 4-chloro-2-iodobenzoate :

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| HSO, reflux | Methyl 4-chloro-2-iodobenzoate | 92% |

科学研究应用

Pharmaceutical Development

Role as an Intermediate

4-Chloro-2-iodobenzoic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a critical role in developing anti-inflammatory and analgesic drugs. The compound's unique structure allows for modifications that enhance the efficacy of drug candidates.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated the use of this compound in synthesizing novel anti-inflammatory agents. For instance, derivatives of this compound have shown promising activity against cyclooxygenase enzymes, which are key targets in inflammation pathways.

| Pharmaceutical Application | Target Enzyme | Activity |

|---|---|---|

| Anti-inflammatory agents | Cyclooxygenase | High |

| Analgesics | COX-1 and COX-2 | Moderate |

Organic Synthesis

Reagent in Chemical Reactions

In organic chemistry, this compound is utilized as a reagent for introducing halogen substituents into aromatic compounds. This enhances the reactivity of these compounds, facilitating further chemical transformations.

Example Reaction

The compound can react with various nucleophiles to form substituted benzoic acids, which are valuable in the synthesis of complex organic molecules.

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to study enzyme inhibition and receptor binding. Its ability to bind selectively to certain enzymes provides insights into biological pathways and potential therapeutic targets.

Case Study: Receptor Binding Assays

In studies examining the binding affinity of various compounds to specific receptors, this compound has been shown to inhibit receptor activity effectively, highlighting its potential as a lead compound for drug development.

| Biological Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Receptor X | 50 nM | Inhibition |

| Enzyme Y | 30 nM | Inhibition |

Material Science

Development of New Materials

The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. These materials often exhibit enhanced chemical resistance and stability.

Application in Coatings

Studies have shown that incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of coatings used in various industrial applications.

| Material Type | Property Enhanced | Application Area |

|---|---|---|

| Polymers | Chemical Resistance | Industrial Coatings |

| Coatings | Thermal Stability | Aerospace |

Agricultural Chemistry

Potential in Agrochemicals

this compound is being explored for its potential applications in agrochemicals, particularly in designing herbicides and pesticides that target specific plant species without harming others.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound can selectively inhibit growth in certain weed species while promoting crop health, showcasing its potential as a targeted herbicide.

| Herbicide Target | Effect on Weeds | Crop Compatibility |

|---|---|---|

| Weed A | Growth Inhibition | Compatible |

| Weed B | No Effect | Compatible |

作用机制

The mechanism of action of 4-chloro-2-iodobenzoic acid depends on its specific application. In chemical reactions, its electron-deficient nature facilitates nucleophilic substitution and coupling reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s affinity for specific targets, influencing its biological activity .

相似化合物的比较

4-Chloro-2-iodobenzoic acid can be compared with other halogenated benzoic acids:

2-Iodobenzoic Acid: Lacks the chlorine substituent, making it less electron-deficient.

4-Chlorobenzoic Acid: Lacks the iodine substituent, resulting in different reactivity.

4-Bromo-2-iodobenzoic Acid: Similar structure but with bromine instead of chlorine, leading to variations in reactivity and applications.

Uniqueness: The combination of chlorine and iodine atoms in this compound provides a unique electronic environment, making it particularly useful in specific synthetic applications and enhancing its reactivity compared to other halogenated benzoic acids .

生物活性

4-Chloro-2-iodobenzoic acid (C₇H₄ClIO₂) is an aromatic compound characterized by the presence of chlorine and iodine substituents. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. It serves as a precursor for synthesizing various organic compounds, including aryl ketones and heterocycles, which are essential in pharmaceutical applications.

This compound is typically a white to off-white crystalline solid, soluble in organic solvents but less so in water. Its electron-deficient nature, attributed to halogen substitutions, influences its reactivity and biological interactions .

Biological Activities

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. A study assessing the antibacterial effects of halogenated benzoic acids found that this compound demonstrated minimal inhibitory concentrations (MIC) greater than 500 µg/mL against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| This compound | >500 | 97.4 |

| 3,5-Diiodo-2-methoxyphenylboronic acid | 100 | 30.3 |

| 2-Fluoro-5-iodophenylboronic acid | 100 | 24.1 |

This table summarizes the antibacterial efficacy of various compounds compared to this compound, highlighting its relatively lower activity than some derivatives .

Anticancer Potential

In addition to its antimicrobial properties, studies have investigated the anticancer potential of derivatives synthesized from this compound. Notably, acylhydrazone derivatives derived from this compound have shown promising results against cancer cell lines. These compounds were synthesized through a condensation reaction with various aldehydes and demonstrated significant cytotoxicity against cancer cells while showing low toxicity to normal cell lines .

The precise mechanisms through which this compound exerts its biological effects remain under investigation. Its structural characteristics suggest possible interactions with various biological targets, including enzymes involved in metabolic pathways. The electron-withdrawing nature of the halogen substituents may enhance its binding affinity to certain biomolecules, potentially leading to altered biochemical pathways .

Case Studies

Several case studies have highlighted the utility of this compound in drug development:

- Synthesis of Antimicrobial Agents : Researchers synthesized a series of acylhydrazones based on this compound, assessing their antimicrobial activity against resistant strains such as MRSA. The results indicated that modified compounds exhibited enhanced activity compared to the parent compound .

- Anticancer Studies : In vitro studies on acylhydrazone derivatives showed that these compounds could inhibit cancer cell proliferation effectively. The cytotoxicity was evaluated using standard assays against various cancer cell lines, demonstrating a significant reduction in cell viability at specific concentrations .

属性

IUPAC Name |

4-chloro-2-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRDANNSUCQNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158597 | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13421-13-1 | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13421-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013421131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。